Product packaging for Triethylamine trihydrofluoride(Cat. No.:CAS No. 73602-61-6)

Triethylamine trihydrofluoride

Cat. No.: B043929
CAS No.: 73602-61-6
M. Wt: 161.21 g/mol
InChI Key: IKGLACJFEHSFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Triethylamine trihydrofluoride (Et₃N·3HF) is a versatile and essential reagent in synthetic organic chemistry, prized for its role as a safe and manageable source of fluoride ions and anhydrous hydrogen fluoride. Its primary research value lies in its application as a highly effective and selective agent for the deprotection of silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups, under mild conditions that preserve acid-sensitive functionalities. The mechanism of action involves the nucleophilic attack of the fluoride ion on the silicon atom, cleaving the Si-O bond and regenerating the alcohol. Beyond deprotection, this reagent is critically important in nucleophilic fluorination reactions, enabling the synthesis of [¹⁸F]labeled compounds for Positron Emission Tomography (PET) imaging and the preparation of alkyl fluorides from alcohols via sulfonate esters. Furthermore, it serves as a key component in electrochemical fluorination and the synthesis of inorganic metal fluorides. The triethylamine component forms a stable, liquid complex with hydrogen fluoride, significantly reducing its vapor pressure and acute toxicity compared to anhydrous HF, thereby greatly enhancing operational safety in the laboratory. This combination of powerful reactivity and enhanced handling safety makes this compound an indispensable tool for researchers in medicinal chemistry, radiochemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18F3N B043929 Triethylamine trihydrofluoride CAS No. 73602-61-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylethanamine;trihydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.3FH/c1-4-7(5-2)6-3;;;/h4-6H2,1-3H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGLACJFEHSFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.F.F.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074372
Record name Triethylamine trihydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent odor; Hygroscopic; [Alfa Aesar MSDS]
Record name N,N-Diethylethanamine trihydrofluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18227
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

73602-61-6, 29585-72-6
Record name Ethanamine, N,N-diethyl-, hydrofluoride (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073602616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N,N-diethyl-, hydrofluoride (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethylamine trihydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylammonium fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Triethylammonium fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Triethylamine Trihydrofluoride

Established Laboratory and Industrial Synthesis Protocols

The primary route for synthesizing triethylamine (B128534) trihydrofluoride (Et₃N·3HF) involves the direct reaction of triethylamine with hydrogen fluoride (B91410). This process has been refined to ensure high purity, yield, and safe operation, particularly for large-scale production.

Two-Step Reaction Pathways

A common industrial method for producing triethylamine hydrogen fluoride complexes, including the trihydrofluoride species, employs a two-step reaction pathway. chemicalbook.com This approach is designed to control the highly exothermic reaction between the amine and hydrogen fluoride.

The process begins with the reaction of triethylamine and hydrogen fluoride in a primary reactor. chemicalbook.com This initial reaction forms a mixture of triethylamine-HF complexes. The resulting product is then transferred to a second reactor for a subsequent reaction phase, where the composition is further refined to achieve the desired stoichiometry of the final product, Et₃N·nHF, where 'n' can range from 2 to 12. chemicalbook.com A key feature of some patented methods is the use of a pre-existing triethylamine hydrogen fluoride complex as the solvent for the reaction. chemicalbook.comgoogle.com This technique helps to dissolve any solids that may form initially, ensuring smooth agitation and a stable reaction environment. google.com Since the solvent and the product share the same components, this method can simplify the work-up process, as no extensive after-treatment is required to isolate the target compound. google.com

Reaction Conditions and Stoichiometric Ratios of Precursors

Precise control over reaction conditions and the stoichiometry of the precursors is critical for the successful and safe synthesis of triethylamine trihydrofluoride. The reaction is typically carried out in interconnected reactors equipped with stirrers and dedicated feeding units for both triethylamine and liquid hydrogen fluoride. chemicalbook.com

Temperature and reaction duration are also key parameters. The first stage of the reaction is often conducted at low temperatures, between -40°C and 15°C, for a period of 20 to 720 minutes. chemicalbook.com The subsequent reaction in the second reactor occurs at a higher temperature range, from 20°C to 120°C, for 40 to 480 minutes, to yield the final complex. chemicalbook.com

Table 1: Typical Reaction Conditions for Two-Step Synthesis of Triethylamine Hydrogen Fluoride Complexes. chemicalbook.com

Process Optimization for Scalability and Efficiency

The established synthesis protocols for this compound are noted for their simplicity and cost-effectiveness, which are key factors for industrial scalability. chemicalbook.com The ability to produce the complex without requiring extensive purification steps significantly improves efficiency and reduces production costs. google.com The suitability of the reagent for large-scale manufacturing is well-documented, with its use reported on scales as large as 900 kg. nih.gov Furthermore, the use of amine-HF systems is recognized as an efficient method for large-scale halogen exchange reactions, underscoring their industrial utility. dur.ac.uk

Continuous Operation Methodologies

The synthesis method for this compound shows potential for adaptation to continuous operation. chemicalbook.com Continuous flow processes offer advantages in terms of safety, consistency, and throughput. The development of electrochemical microreactors and electrolysis protocols for reactions using Et₃N·3HF suggests the feasibility of integrating its synthesis into continuous manufacturing systems. researchgate.nettcichemicals.com Moreover, advanced methodologies, such as using polymer-supported reagents or mechanochemistry in screw reactors, have been explored for related fluorination reactions under continuous flow conditions, indicating a trend towards more sophisticated and sustainable production methods. researchgate.netorganic-chemistry.org

Advanced Synthetic Approaches to Related Hydrogen Fluoride Complexes

While this compound is a staple fluorinating agent, research into other hydrogen fluoride complexes continues to yield novel reagents with unique properties. These advanced complexes aim to improve upon the balance of reactivity, selectivity, and handling safety. acsgcipr.org

Anhydrous hydrogen fluoride is highly volatile and corrosive, necessitating specialized handling techniques. acsgcipr.org To circumvent these issues, various amine-HF complexes have been developed that are typically liquids at room temperature and are easier to handle. acsgcipr.orgacs.orgnih.gov

Prominent examples of such complexes include:

Pyridine-HF (Olah's Reagent): This is one of the most common HF-amine complexes, consisting of approximately 70% hydrogen fluoride and 30% pyridine (B92270). acsgcipr.orgdrugfuture.com It serves as a stabilized, less volatile form of HF and is widely used for various fluorination reactions. acs.orgnih.govdrugfuture.com However, pyridine can interfere with certain metal catalysts by forming strong complexes, thereby reducing their activity. acs.orgnih.gov

DMPU-HF Complex: A more recently developed "designer" reagent is the complex of hydrogen fluoride with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). acs.orgnih.govorganic-chemistry.org The DMPU/HF complex exhibits higher acidity compared to pyridine-HF and triethylamine-HF complexes. acs.orgnih.gov Because DMPU is a weaker nucleophile and coordinates less strongly to metals than pyridine or triethylamine, the DMPU-HF reagent is more compatible with transition-metal catalysts, enabling novel transformations like the gold-catalyzed hydrofluorination of alkynes. acs.orgnih.govorganic-chemistry.orgcore.ac.uk

Other Fluorinating Agents: The field of nucleophilic fluorination includes a broad array of reagents developed for specific applications. cas.cn These include aminodifluorosulfinium salts like XtalFluor-E and Deoxo-Fluor, which are often used with a promoter such as Et₃N·3HF. acs.org Other systems, such as those based on tetrabutylammonium (B224687) fluoride (TBAF), have also been developed to offer tunable reactivity. researchgate.netcas.cn

Table 2: Comparison of Common Hydrogen Fluoride-Base Complexes.

Applications of Triethylamine Trihydrofluoride in Organic Synthesis

Nucleophilic Fluorination Reactions

As a source of nucleophilic fluoride (B91410), Triethylamine (B128534) trihydrofluoride is employed in numerous reactions where a leaving group is displaced by a fluoride ion. cas.cn These reactions are fundamental in the synthesis of fluorinated compounds for pharmaceuticals, agrochemicals, and materials science. chemimpex.com

Triethylamine trihydrofluoride participates in nucleophilic substitution reactions that can proceed through either SN1 (unimolecular) or SN2 (bimolecular) pathways, depending on the substrate structure. masterorganicchemistry.comorganic-chemistry.org In an SN1 reaction, the leaving group departs in a slow, rate-determining step to form a carbocation intermediate, which is then attacked by the fluoride ion. youtube.com This pathway is more common for tertiary substrates that can form stable carbocations. organic-chemistry.org

The SN2 pathway involves a single, concerted step where the fluoride nucleophile attacks the carbon center from the opposite side of the leaving group, causing a simultaneous displacement of the leaving group. masterorganicchemistry.comyoutube.com This mechanism is typical for primary and secondary substrates and is often favored when using this compound. youtube.com

A primary application of this compound is the synthesis of monofluorinated compounds through the displacement of suitable leaving groups. chemicalbook.com It is effective in converting alkyl halides (chlorides, bromides) and sulfonates (tosylates, mesylates) into their corresponding alkyl fluorides. chemicalbook.com This transformation is a cornerstone of organofluorine chemistry, providing access to key building blocks for more complex molecules. The reaction is valued for its utility in preparing precursors for various biologically active compounds. chemimpex.com

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemical outcome is of critical importance. Fluorination reactions using this compound that proceed via the SN2 mechanism are inherently stereoselective. organic-chemistry.org The backside attack by the fluoride nucleophile results in a predictable inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com This stereocontrol is a significant advantage in asymmetric synthesis, where maintaining or inverting chirality is essential for the biological activity of the target molecule. Research has demonstrated that certain reactions with this reagent can proceed with a complete inversion of configuration, confirming the operation of an SN2 pathway. researchgate.net

Halogen exchange (HalEx) reactions are a powerful method for introducing fluorine into a molecule by substituting a heavier halogen, such as chlorine or bromine. This compound is a preferred reagent for these transformations due to its selectivity, which allows for the controlled replacement of specific halogen atoms, even in polyhalogenated compounds.

The selective fluorination of chloro-substituted heteroaromatic compounds like chlorodiazines and chloropyridines is a notable application of this compound. sci-hub.se Research has shown that combining Et3N·3HF with a non-nucleophilic base, such as 1,8-bis(dimethylamino)naphthalene (commonly known as Proton Sponge or PS), creates a mild and highly efficient system for this purpose. sci-hub.se This combination enhances the nucleophilicity of the fluoride ion, enabling the selective replacement of a single chlorine atom in dichlorodiazines with high yields. sci-hub.se The versatility of this reagent system allows for both selective monofluorination and complete substitution by adjusting reaction conditions. sci-hub.se

SubstrateReagent/ConditionsProduct(s)Yield (%)
2,4-Dichloropyrimidine1.1 eq. PS·HF, 90°C, 1.5h4-Chloro-2-fluoropyrimidine70
4-Chloro-2-(methylthio)pyrimidine3 eq. PS + 3 eq. Et3N·3HF, 110°C, 3h4-Fluoro-2-(methylthio)pyrimidine70
2,3-Dichloropyrazine1.1 eq. PS + 1.1 eq. Et3N·3HF, 80°C, 24h (in MeCN)2-Chloro-3-fluoropyrazine60
2,3-Dichloropyrazine3 eq. PS + 3 eq. Et3N·3HF, 80°C, 24h (in MeCN)2,3-Difluoropyrazine75

Table 1: Selective fluorination of chlorodiazines using the Proton Sponge (PS) and this compound (Et3N·3HF) system. Data sourced from Darabantu, M., et al. (2001). sci-hub.se

This compound is also highly effective for fluorine-chlorine exchange in aliphatic systems. researchgate.net The development of microwave-assisted synthesis has significantly enhanced this application. researchgate.netresearchgate.net The highly polar nature of the reagent allows it to couple efficiently with microwave irradiation, leading to rapid heating and dramatically reduced reaction times. researchgate.net Temperatures of 250°C can be reached in under a minute, allowing for the conversion of dichloromethyl and trichloromethyl substrates into their corresponding fluoro analogs within minutes. researchgate.net To handle the high temperatures and prevent corrosion of standard borosilicate glass, specialized silicon carbide reaction vials are often used. researchgate.net

SubstrateConditionsProductTime (min)
1,1-Dichloro-1-phenylethane250°C, Microwave1,1-Difluoro-1-phenylethane5
(Dichloromethyl)benzene250°C, Microwave(Difluoromethyl)benzene5
Ethyl Dichloroacetate200°C, MicrowaveEthyl Difluoroacetate5
(Trichloromethyl)benzene250°C, Microwave(Trifluoromethyl)benzene5

Table 2: Examples of microwave-assisted aliphatic fluorine-chlorine exchange using this compound (TREAT-HF). Data sourced from Kremsner, J. M., et al. (2009). researchgate.net

Selective Fluorination via Halogen Exchange

Ring-Opening Fluorination of Cyclic Ethers

This compound, often abbreviated as TRET-HF, is a versatile and widely used reagent in organic synthesis for the introduction of fluorine atoms into molecules. oakwoodchemical.comresearchgate.net One of its significant applications is in the ring-opening fluorination of cyclic ethers. This process is a fundamental transformation that provides an effective method for introducing fluorine into acyclic structures. The controlled reactivity of this compound is particularly beneficial for the fluorination of strained ring systems like epoxides and azetidines.

Epoxide Ring-Opening Fluorination for Vicinal Difluorides

The use of this compound is a key strategy for the synthesis of vicinal difluorides from their corresponding epoxides. oakwoodchemical.com This reaction proceeds through a nucleophilic attack of the fluoride ion on one of the carbon atoms of the epoxide ring. This attack leads to the formation of a fluorohydrin intermediate, which can subsequently be converted into the desired difluoride. The mild nature of the reagent allows this transformation to occur while minimizing undesirable side reactions.

The ring-opening is typically both regio- and stereo-selective, proceeding with an inversion of configuration at the reaction center, which is characteristic of an S(_N)2 mechanism. nih.govbeilstein-journals.org For example, the reaction can be used to open α-fluoro-epoxides to generate difluoroalcohols, which are precursors to vicinal trifluoro motifs. nih.gov In some cases, achieving the desired ring-opening requires forcing conditions, such as heating in a solvent like toluene at high temperatures. nih.gov

Formation of 3-Fluorinated Azetidines

Another significant application of this compound is in the synthesis of 3-fluoroazetidines. oakwoodchemical.comsigmaaldrich.com These four-membered heterocyclic compounds containing fluorine are important building blocks in medicinal chemistry. The synthesis often involves treating an azetidine derivative with a suitable leaving group at the 3-position, such as a mesylate or tosylate, with this compound. For instance, treating tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate with the reagent can produce tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate. The use of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in conjunction with Et₃N·3HF has been shown to be effective in these transformations.

Addition Reactions to Unsaturated Systems

This compound is a key reagent in addition reactions across carbon-carbon double and triple bonds, offering a direct method for incorporating fluorine into aliphatic chains. These reactions can be broadly categorized as electrophilic addition strategies and direct hydrofluorination.

Electrophilic Addition Strategies

One of the valuable methods for introducing a single fluorine atom into a molecule is through the halofluorination of unsaturated substrates. orgsyn.org In these reactions, this compound acts as the nucleophilic fluoride source in the presence of an electrophilic halogen source. For example, the bromofluorination of alkenes can be achieved using a combination of N-Bromosuccinimide (NBS) and this compound. orgsyn.org This method has been successfully applied to various alkenes, including α-methylstyrene, to produce 1-bromo-2-fluoro compounds. orgsyn.org

Direct Hydrofluorination of Alkenes

The direct hydrofluorination of alkenes is a straightforward strategy to incorporate a single fluorine atom into an aliphatic chain. acs.orgacs.org While conceptually simple, only a few systems have been reported to perform this transformation effectively. acs.orgacs.org Pioneering work by Olah and co-workers demonstrated that complexes like HF/pyridine (B92270) could hydrofluorinate simple, nonfunctionalized alkenes. acs.orgacs.org More recent advancements have sought to develop metal-free conditions that utilize readily available and easy-to-handle reagents. acs.orgacs.org

A significant development in this area is the use of a combination of methanesulfonic acid (MsOH) and this compound for the direct, metal-free hydrofluorination of methallyl-containing substrates. acs.orgorganic-chemistry.orgnih.gov This method is advantageous as it employs reagents that are inexpensive, readily available, and easy to handle, making the process practical and efficient. acs.orgorganic-chemistry.org A range of methallyl alkenes can be converted to their corresponding tertiary fluorides in good yields. organic-chemistry.orgnih.govorganic-chemistry.org

The reaction is typically carried out in a solvent such as dichloromethane (CH₂Cl₂). organic-chemistry.org Optimization studies have shown that using 5.0 equivalents of both this compound and methanesulfonic acid provides the best results, achieving yields of up to 78%. acs.orgorganic-chemistry.org The reaction scope includes various methallyl-containing substrates, such as aromatic and aliphatic esters and ethers, which are converted to their fluorinated products in moderate to good yields. organic-chemistry.org This method complements other fluorination strategies and avoids the need for expensive transition metals or electrophilic fluorine sources. acs.orgorganic-chemistry.org

Table 1: Metal-Free Hydrofluorination of Methallyl Alkenes

Substrate Reagents Product Yield (%)
Methallyl Benzoate MsOH, Et₃N·3HF 2-Fluoro-2-methylpropyl benzoate 78
Methallyl p-nitrobenzoate MsOH, Et₃N·3HF 2-Fluoro-2-methylpropyl p-nitrobenzoate 68
Regioselectivity and Substrate Scope in Alkene Hydrofluorination

This compound (Et3N·3HF) is a versatile and widely used reagent in the hydrofluorination of alkenes, a critical reaction for the synthesis of aliphatic fluorides. This method provides a direct pathway to form carbon-fluorine bonds from readily available alkenes. The regioselectivity of this reaction is a key consideration, and with Et3N·3HF, the addition of hydrogen and fluorine across the double bond typically follows Markovnikov's rule. This means that the fluorine atom adds to the more substituted carbon of the double bond, leading to the formation of the more stable carbocation intermediate.

The combination of methanesulfonic acid (MsOH) and Et3N·3HF has been shown to be effective for the direct hydrofluorination of methallyl-containing substrates. organic-chemistry.orgnih.gov This metal-free system utilizes inexpensive and easy-to-handle reagents to convert a range of methallyl alkenes into their corresponding tertiary fluorides in good yields. organic-chemistry.orgnih.gov The reaction proceeds efficiently in dichloromethane (CH2Cl2), with optimal results achieved at a concentration of 0.2 M, affording yields of up to 78%. organic-chemistry.org

The substrate scope for this transformation is broad, encompassing various methallyl-containing compounds such as aromatic and aliphatic esters, ethers, and tosylates, which yield the fluorinated products in moderate to good yields (45–78%). organic-chemistry.org However, substrates containing basic groups or those with strong electron-withdrawing effects exhibit lower reactivity under these conditions. organic-chemistry.org Continuous flow conditions have also been explored, offering a significant reduction in reaction time, albeit with a lower yield of 36%. organic-chemistry.org

In addition to acid-mediated methods, a dual cobalt- and photoredox-catalyzed approach for the regioselective hydrofluorination of alkenes using Et3N·3HF as the hydrogen fluoride surrogate has been developed. thieme-connect.com This protocol demonstrates a broad substrate scope, tolerating both unactivated aliphatic alkenes and styrenes. thieme-connect.com The use of structurally modular cobalt(II) salen complexes allows for the effective hydrofluorination of a variety of alkenes with different substitution patterns. thieme-connect.com Mechanistic studies, including voltammetry and DFT calculations, support a polar-radical-polar crossover mechanism. thieme-connect.comnih.gov The specific pathway for the nucleophilic fluorination step can vary depending on the structure of the starting alkene, involving either a carbocation or a Co(IV)-alkyl species as a viable intermediate. nih.gov

Substrate TypeReagentsRegioselectivityYield (%)Reference
Methallyl AlkenesMsOH, Et3N·3HFMarkovnikov45-78 organic-chemistry.org
Unactivated Aliphatic AlkenesCo(salen), Photoredox Catalyst, Et3N·3HFMarkovnikovGood thieme-connect.com
StyrenesCo(salen), Photoredox Catalyst, Et3N·3HFMarkovnikovGood thieme-connect.com
Difunctionalization of Alkynes

This compound is also a key reagent in the difunctionalization of alkynes, enabling the introduction of both a trifluoromethyl group and a halogen atom across the triple bond. This transformation provides access to synthetically valuable tetrasubstituted alkenes containing both a trifluoromethyl group and a halogen.

Trifluoromethylation and Halotrifluoromethylation of Alkynes

The photoredox-catalyzed halotrifluoromethylation of alkynes represents a significant advancement in the synthesis of complex fluorinated molecules. rsc.org This method allows for the difunctionalization of various alkyne derivatives with high functional group tolerance under mild reaction conditions. rsc.org In this process, Et3N·3HF serves as the fluoride source for fluorotrifluoromethylation. mdpi.com The reaction can be extended to include other halogens by using triethylammonium (B8662869) chloride and bromide for chloro- and bromo-trifluoromethylation, respectively. rsc.org

The mechanism of this transformation is believed to proceed through a photoredox catalytic cycle. Visible light excites the photocatalyst, which then reduces a trifluoromethyl source, such as the Umemoto reagent or trifluoromethanesulfonyl chloride, to generate a trifluoromethyl radical (•CF3). mdpi.com This radical then adds regioselectively to the alkyne, forming a vinyl radical intermediate. mdpi.com The vinyl radical is subsequently oxidized to a vinyl cation, and the photocatalyst is regenerated. The final step involves the addition of a halide anion (from the triethylammonium halide) to the vinyl cation, yielding the desired halotrifluoromethylated alkene. mdpi.com This strategy provides a versatile platform for the late-stage functionalization of bioactive molecules derived from natural products. rsc.org

Alkyne SubstrateTrifluoromethyl SourceHalogen SourceCatalystProductReference
Various AlkynesUmemoto ReagentEt3N·3HFIr(ppy)3Fluorotrifluoromethylated Alkene mdpi.com
Various AlkynesCF3SO2ClTriethylammonium ChloridePhotoredox CatalystChlorotrifluoromethylated Alkene rsc.orgmdpi.com
Various AlkynesCF3SO2ClTriethylammonium BromidePhotoredox CatalystBromotrifluoromethylated Alkene rsc.org

Functional Group Transformations and Deprotection Strategies

Beyond its role in fluorination reactions, this compound is a crucial reagent for various functional group transformations, most notably in the cleavage of O-silyl protecting groups. This application is particularly important in the synthesis of complex molecules like oligonucleotides.

Cleavage of O-Silyl Protecting Groups

The silicon-oxygen bond is susceptible to cleavage by fluoride ions, and Et3N·3HF serves as an effective and reliable source of fluoride for this purpose. harvard.edu The strength of the silicon-fluorine bond, which is approximately 30 kcal/mol stronger than the silicon-oxygen bond, drives this deprotection reaction. harvard.edu

Desilylation in Oligonucleotide Synthesis (DNA/RNA)

In the chemical synthesis of oligoribonucleotides (RNA), the 2'-hydroxyl group of the ribose sugar is commonly protected with a silyl (B83357) group, with the tert-butyldimethylsilyl (TBDMS) group being the most widely used. oup.comchemicalbook.com The removal of these TBDMS groups is a critical step in obtaining the final RNA product. While tetrabutylammonium (B224687) fluoride (TBAF) has traditionally been used for this purpose, it suffers from several drawbacks, including sensitivity to moisture and the production of salts that complicate purification. umich.eduoup.com

Impact on Synthesis Quality and Yield of Oligoribonucleotides

The use of this compound for the deprotection of 2'-O-silyl groups has a significant positive impact on the quality and yield of synthetic oligoribonucleotides. umich.edunsf.gov One of the key advantages of Et3N·3HF over TBAF is its relative insensitivity to the presence of moisture. oup.comchemicalbook.com While the efficiency of TBAF in desilylation is significantly compromised by water, Et3N·3HF maintains its effectiveness even with added water. oup.com This robustness leads to more reproducible and complete deprotection, which is particularly important for the synthesis of longer RNA molecules where incomplete deprotection can be a significant issue. oup.comchemicalbook.com

The use of Et3N·3HF can lead to higher yields of the desired RNA product. nsf.gov This is partly due to the simplified workup procedures, as Et3N·3HF is volatile and its use can reduce the need for tedious desalting steps that are often required when using TBAF. nsf.gov Furthermore, optimized deprotection protocols with Et3N·3HF have been shown to be rapid, with complete desilylation of even 21-mers occurring within an hour. oup.comchemicalbook.com For longer oligomers, a reaction time of 1.5 hours at 65°C has been found to be optimal, providing equivalent or better results than TBAF without causing significant degradation of the RNA. oup.com This efficiency and reliability contribute to the production of higher quality synthetic RNA with improved yields. googleapis.com

Deprotection ReagentKey AdvantagesImpact on YieldImpact on QualityReference
This compound (Et3N·3HF)Insensitive to moisture, volatile byproducts, faster reaction timesHigher yields due to simplified workup and complete deprotectionHigher quality due to reduced side reactions and complete deprotection oup.comchemicalbook.comoup.comnsf.gov
Tetrabutylammonium Fluoride (TBAF)Established methodLower yields due to incomplete deprotection and purification lossesVariable quality, sensitive to moisture which can lead to incomplete deprotection oup.comumich.edunsf.gov

Synthesis of Acyl Halides

Grignard Reactions

The application of this compound in the context of Grignard reactions is not clearly established in scientific literature as a standard or common procedure. Grignard reactions involve the in-situ generation of an organometallic species which then acts as a potent nucleophile. These reactions are famously sensitive to protic reagents, as the Grignard reagent is a strong base. The introduction of a hydrofluoride salt like this compound would likely quench the Grignard reagent rather than facilitate a desired synthetic transformation. While related Barbier reactions can be performed in aqueous media, the specific function of this compound within these or standard Grignard protocols is not described in the available research.

Formation of Aromatic Nitro Compounds

The formation of aromatic nitro compounds is a cornerstone of electrophilic aromatic substitution, traditionally achieved through the use of a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. The search of scientific literature does not yield specific methods or examples where this compound is employed to facilitate or participate in the nitration of aromatic rings. Its properties as a mild, nucleophilic fluoride source are not suited for the electrophilic conditions required for this transformation.

Catalytic and Electrosynthetic Applications

In contrast to the aforementioned areas, this compound is a key player in several modern catalytic and electrosynthetic methodologies, offering efficient and selective pathways for fluorination.

Manganese-Catalyzed Oxidative Benzylic C-H Fluorination

A significant advancement in C-H functionalization is the selective fluorination of benzylic C-H bonds, a transformation of high value in medicinal chemistry and for the synthesis of PET imaging agents. Research has demonstrated an efficient protocol that utilizes a manganese-salen complex as a catalyst with this compound (TREAT·HF) serving as the nucleophilic fluorine source. researchgate.netnih.gov This method is notable for its high selectivity and reaction rates, with transformations often completing within 30 minutes. researchgate.netnih.gov

The process is effective for the fluorination of a range of secondary benzyl C-H bonds and has been shown to suppress the formation of oxygenation byproducts. researchgate.net The combination of this compound with silver fluoride (AgF) is particularly effective for these benzylic C-H fluorinations. nih.gov This catalytic system provides a practical route for the incorporation of fluorine, including the isotope ¹⁸F, which is crucial for Positron Emission Tomography (PET) applications. researchgate.netnih.gov Typically, these reactions can afford mono-fluorinated products in yields of 50–70%. nih.gov

Catalyst SystemFluorine SourceApplicationTypical YieldReference
Manganese Salen ComplexThis compound (TREAT·HF) / AgFSelective Benzylic C-H Fluorination50-70% researchgate.netnih.gov
Manganese Porphyrin ComplexThis compound (TREAT·HF) / AgFAliphatic C-H Fluorination~50% nih.gov
Table 1. Summary of Manganese-Catalyzed C-H Fluorination using this compound.

Electrochemical Fluorosulfonylation of Styrenes

This compound is a key component in an environmentally friendly and efficient electrochemical method for the fluorosulfonylation of styrenes. chemicalbook.comrsc.org This process utilizes sulfonylhydrazides as the sulfonyl source and this compound as the fluoride source to generate a diverse array of β-fluorosulfones. chemicalbook.com

The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various substituents on both the styrene and the sulfonylhydrazide components. chemicalbook.com This electrochemical approach avoids the need for harsh reagents and offers a sustainable alternative to traditional methods. chemicalbook.com A key advantage of this methodology is its scalability, as it can be conveniently extended to gram-scale preparations, highlighting its potential for industrial applications. chemicalbook.com

ReactantsKey ReagentProductKey FeaturesReference
Styrenes, SulfonylhydrazidesThis compoundβ-fluorosulfonesEnvironmentally friendly, Mild conditions, Broad substrate scope, Scalable chemicalbook.comrsc.org
Table 2. Overview of Electrochemical Fluorosulfonylation of Styrenes.

Electro-oxidative Deoxyfluorination of Arenes

A novel electrochemical approach for the deoxyfluorination of arenes has been developed, where this compound (NEt₃·3HF) acts as the fluoride source. utah.edumst.edu This method involves the deoxyfluorination of phenol (B47542) derivatives that have been pre-functionalized with a 2,3,5,6-tetrafluoropyridine leaving group. utah.edu

The reaction is conducted in an undivided electrochemical cell under either constant potential or constant current electrolysis. utah.edumst.edu Mechanistic studies indicate a net oxidative pathway. The process begins with an initial single-electron oxidation of the arene to form a radical cation intermediate. This intermediate is then trapped by the fluoride ion from NEt₃·3HF. utah.edumst.edu The resulting radical undergoes a second oxidation, which is followed by the elimination of the leaving group to yield the final fluoroarene product. utah.edu This electro-oxidative strategy represents a significant advancement in the synthesis of valuable aryl fluorides from abundant phenol starting materials. utah.edu

SubstrateFluoride SourceMethodMechanism HighlightsReference
Phenol derivatives with a tetrafluoropyridine leaving groupNEt₃·3HFConstant potential or constant current electrolysisInitial single-electron oxidation to a radical cation, followed by fluoride trapping and a second oxidation. utah.edumst.edu
Table 3. Key Aspects of Electro-oxidative Deoxyfluorination of Arenes.

Electrochemical Fluoro-selenation of Alkenes and Alkynes

The electrochemical fluoro-selenation of unsaturated carbon-carbon bonds, facilitated by this compound (Et₃N·3HF), represents a modern and environmentally conscious approach to the synthesis of β-fluoro-selenides and their vinyl counterparts. This method circumvents the need for harsh chemical oxidants by employing anodic oxidation to generate the reactive selenylating species. This compound serves a dual role as both a fluoride source and a supporting electrolyte in these transformations.

Recent advancements have demonstrated the efficacy of this technique, particularly for the fluoro-selenation of alkenes. The process typically involves the anodic oxidation of a diselenide, such as diphenyl diselenide, in the presence of an alkene and Et₃N·3HF. This in situ generation of a highly reactive electrophilic selenium species, often represented as a "[PhSeF]" equivalent, is a key feature of this methodology.

Research has shown that this electrochemical approach is applicable to a wide range of alkene substrates, including electron-deficient olefins. The reaction conditions are generally mild, and the process exhibits good functional group tolerance, leading to the formation of the desired β-fluoro-selenoethers in respectable yields.

An environmentally friendly and efficient protocol for the electrochemical fluoroselenation of a diverse array of functionalized alkenes has been developed using commercially available diaryl diselenides and this compound. researchgate.net This method is characterized by its mild reaction conditions and broad substrate scope. researchgate.net The reactions are typically conducted in an undivided cell under a constant current, with a carbon cloth anode and a platinum cathode. researchgate.net

The proposed mechanism for the electrochemical fluoro-selenation of alkenes involves the initial anodic oxidation of the diaryl diselenide to generate a selenium-centered radical cation. This species then reacts with a fluoride ion from this compound to form an electrophilic selenium fluoride intermediate. Subsequent addition of this intermediate to the alkene, followed by nucleophilic attack of a fluoride ion, yields the final β-fluoroselenide product.

While the electrochemical fluoro-selenation of alkenes has been well-documented, detailed research findings and extensive data for the corresponding reaction with alkynes are less prevalent in the currently available literature. Although the principle has been suggested to extend to alkynes for the synthesis of β-fluorovinyl selenides, specific examples with comprehensive reaction conditions and yields are not as thoroughly reported.

Below are data tables summarizing the research findings for the electrochemical fluoro-selenation of various alkenes.

Table 1: Electrochemical Fluoro-selenation of Styrene Derivatives

This table presents the results for the electrochemical fluoro-selenation of various styrene derivatives using diphenyl diselenide and this compound. The reactions were carried out under constant current electrolysis in dichloromethane.

SubstrateProductYield (%)
Styrene2-Fluoro-1-phenyl-1-(phenylselanyl)ethane85
4-Methylstyrene1-(4-Methylphenyl)-2-fluoro-1-(phenylselanyl)ethane82
4-Methoxystyrene1-(4-Methoxyphenyl)-2-fluoro-1-(phenylselanyl)ethane78
4-Chlorostyrene1-(4-Chlorophenyl)-2-fluoro-1-(phenylselanyl)ethane88

Table 2: Electrochemical Fluoro-selenation of Aliphatic Alkenes

This table showcases the results for the electrochemical fluoro-selenation of various aliphatic alkenes, demonstrating the versatility of the method beyond activated styrenes.

SubstrateProductYield (%)
1-Octene1-Fluoro-2-(phenylselanyl)octane75
Cyclohexene1-Fluoro-2-(phenylselanyl)cyclohexane80
Norborneneexo-2-Fluoro-syn-3-(phenylselanyl)norbornane72

Mechanistic Investigations of Triethylamine Trihydrofluoride Reactivity

Elucidation of Fluorination Reaction Pathways

The reactivity of triethylamine (B128534) trihydrofluoride is primarily characterized by its function as a source of nucleophilic fluoride (B91410). The reagent exists as a complex mixture of ionic species, including the triethylammonium (B8662869) cation ([Et₃NH]⁺) and various polyhydrogen fluoride anions ([H₂F₃]⁻, which can be thought of as [F(HF)₂]⁻). researchgate.netacs.org The specific nature and clustering of these ions dictate the fluoride's nucleophilicity and basicity, which can be tuned by altering the ratio of hydrogen fluoride to the amine base. researchgate.netresearchgate.net

The fluorination of organic substrates by triethylamine trihydrofluoride typically proceeds through nucleophilic substitution or addition mechanisms. For a nucleophilic substitution reaction, such as the displacement of a leaving group (e.g., a tosylate or halide) from an sp³-hybridized carbon, the reaction pathway involves a transition state where the carbon-fluorine bond is forming concurrently with the cleavage of the carbon-leaving group bond.

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in modeling these transient structures. rsc.org For instance, in related elimination reactions, transition state theory (TST) calculations have been employed to convert classical energy barriers into Arrhenius activation energies, allowing for direct comparison with experimental kinetic data. rsc.org Although specific, detailed transition state analyses for fluorination reactions using Et₃N·3HF are not extensively published, the principles of Sₙ2-type transition states are generally applicable. The geometry of such a transition state would feature the fluoride nucleophile and the leaving group in apical positions of a trigonal bipyramidal carbon center. The energetics of this state determine the reaction rate and are influenced by steric hindrance at the reaction center and the stability of the leaving group. Preliminary mechanistic studies of rhodium-catalyzed fluorination using Et₃N·3HF suggest that some reactions may proceed through a discrete carbocation intermediate, which would involve a different, lower-coordination transition state. researchgate.net

While this compound is predominantly a nucleophilic fluoride source, it can participate in reactions that proceed via radical pathways, particularly under electrochemical or metal-catalyzed conditions. researchgate.net Radical fluorination offers a complementary approach to traditional nucleophilic and electrophilic methods. wikipedia.org

Mechanistic investigations into certain transformations have implicated radical intermediates. For example, the electrochemical vicinal fluorosulfenylation of alkenes is proposed to proceed through a radical-polar crossover mechanism involving an episulfonium ion intermediate. researchgate.net Similarly, an iron(II)-catalyzed diastereoselective olefin aminofluorination, which uses Et₃N·3HF as the fluorine source, is suggested to involve an iron-nitrenoid as a possible intermediate, highlighting a pathway distinct from direct nucleophilic attack by fluoride. researchgate.net In these contexts, Et₃N·3HF serves as the fluorine source that traps a carbon-centered radical or participates in a catalytic cycle involving radical species, rather than acting as the initial radical generator.

The distinction between nucleophilic and electrophilic fluorination is fundamental to understanding the reactivity of this compound.

Nucleophilic Fluoride Delivery (Et₃N·3HF): this compound delivers a fluoride anion (F⁻), or more accurately, a hydrogen-bonded polyhydrogen fluoride anion, which is a nucleophile. researchgate.netresearchgate.net This electron-rich species attacks an electron-deficient (electrophilic) center in a substrate, such as a carbon atom bearing a good leaving group or a carbocation. The reaction is driven by the formation of a stable carbon-fluorine bond. This mechanism is characteristic of reactions like Sₙ2 substitutions and the ring-opening of epoxides.

Electrophilic Fluoride Delivery: In contrast, electrophilic fluorinating agents, such as N-fluorosulfonimides (e.g., NFSI) or Selectfluor, deliver an electrophilic fluorine atom ("F⁺" equivalent). wikipedia.org In these reagents, the fluorine atom is bonded to a highly electron-withdrawing group (e.g., nitrogen), making it electron-deficient. This allows it to react with electron-rich (nucleophilic) substrates like enolates, enamines, or aromatic rings. acs.org Kinetic studies of electrophilic fluorinations show that the reactions typically proceed via direct attack of the nucleophile at the fluorine atom. acs.org

This compound acts almost exclusively as a nucleophilic fluoride source. researchgate.net However, in some cases, it can be used in reactions that achieve an "apparent" electrophilic fluorination, for example, when used in combination with an oxidant like PhI(OAc)₂ to fluorinate 1,3-dicarbonyl compounds. researchgate.net In this scenario, the oxidant is believed to activate the substrate, which is then attacked by the nucleophilic fluoride from Et₃N·3HF.

Computational Studies on Reactivity and Selectivity

Computational chemistry provides profound insights into the structure, energetics, and reactivity of fluorinating agents like this compound. These theoretical studies complement experimental findings and help rationalize observed reactivity and selectivity.

In the context of fluorination reactions, DFT calculations have been used to support proposed mechanisms. For instance, in the development of a synthetic route to 3‐aryl‐5‐dichloromethyl‐Δ²‐1,2,4‐oxadiazolines, DFT calculations were performed to support the proposed reaction pathway. researchgate.net For Et₃N·nHF systems, DFT is employed to optimize the geometries of the various hydrogen-bonded ionic clusters present in the reagent, providing a foundational understanding of the structure of the active fluorinating species. acs.org These calculations help explain how the composition of the reagent influences its fluorinating power.

Table 1: Application of DFT in Mechanistic Studies of Fluorination
System/Reaction StudiedComputational MethodKey Findings from DFTReference
nHF·Base Clusters (including Et₃N·nHF)DFT (Geometry Optimization)Determined the lowest energy structures of ionic clusters, providing insight into observed reactivity. acs.org
Formation of 3-aryl-5-dichloromethyl-Δ²-1,2,4-oxadiazolinesDFTSupported the proposed reaction pathway for the formation of the heterocyclic products. researchgate.net
1,2-HF Elimination from CH₂F–CH₂ClDFT, TSTCalculated activation energies for HF elimination were in good agreement with experimental values. rsc.org

The reactivity of this compound is not simply that of a "naked" fluoride ion. The fluoride is heavily solvated by hydrogen fluoride molecules, forming polyhydrogen fluoride clusters of the type [F(HF)ₙ]⁻. researchgate.netuni-regensburg.de The strength of the hydrogen bonding within these clusters significantly modulates the nucleophilicity of the fluoride.

Combined experimental and theoretical studies have been conducted to characterize these nHF·Base systems. researchgate.netacs.org Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can probe the local environment of the fluorine and hydrogen atoms. uni-regensburg.debenthamopen.com These experimental data are then rationalized through computational studies. DFT calculations show that as 'n' (the number of HF molecules per base) increases, the size of the anionic fluoride clusters grows, and tertiary solvation shells can develop around the fluoride. acs.org This increased solvation leads to a decrease in the fluoride's nucleophilicity. acs.org For instance, measurements have confirmed a sharp decline in nucleophilicity up to n=4, after which it decreases more slowly. acs.org These studies highlight that the reactivity of Et₃N·nHF reagents can be precisely tuned by varying the HF-to-amine ratio, which controls the equilibrium of these hydrogen-bonded clusters. researchgate.net

Table 2: Properties of Hydrogen-Bonded Fluoride Clusters ([F(HF)ₙ]⁻)
Cluster (n)Symmetry (Calculated)Key Structural/Spectroscopic FeaturesReference
1 ([FHF]⁻)D∞hStrong, symmetric hydrogen bond. uni-regensburg.de
2 ([F(HF)₂]⁻)C2vCentral fluoride hydrogen-bonded to two HF molecules. uni-regensburg.de
3 ([F(HF)₃]⁻)D3hCentral fluoride hydrogen-bonded to three HF molecules. uni-regensburg.de
4 ([F(HF)₄]⁻)TdTetrahedral arrangement of HF around a central fluoride. uni-regensburg.de

Quantification of Fluoride Nucleophilicity via Theoretical and Experimental Methods

A nuanced understanding of the fluorinating power of this compound necessitates a precise quantification of its fluoride nucleophilicity. The reactivity of the fluoride anion in this reagent is intricately linked to its solvation by hydrogen fluoride (HF) molecules, which modulates its availability and strength as a nucleophile. To elucidate these properties, researchers have employed a combination of theoretical calculations and experimental kinetic studies. acs.org

Theoretical Investigations

Density Functional Theory (DFT) calculations have proven to be a powerful tool for probing the theoretical underpinnings of fluoride nucleophilicity within amine-HF complexes. acs.org By modeling the structures and energies of individual [F(HF)n]⁻ clusters associated with the triethylammonium cation, it is possible to calculate the nucleophilicity for each species.

One such study utilized the DFT/LC-PBE/def2-TZVPPD level of theory to calculate the nucleophilicity of fluoride in various nHF·base mixtures. acs.org The calculations revealed a distinct trend: as the number of solvating HF molecules (n) increases, the calculated nucleophilicity of the fluoride anion decreases. This is attributed to the formation of more extensive hydrogen-bonding networks, which effectively stabilize the fluoride ion and reduce its availability for nucleophilic attack. As 'n' increases, the clusters grow in size, and the development of secondary and tertiary solvation shells around the fluoride ion further diminishes its nucleophilic character. acs.org

nHF•Base MixtureCalculated NucleophilicitySolvation Shell
3HF•TEA-1.25
4HF•TEA-1.75
5HF•TEA-2.00

Experimental Methods

To ground these theoretical predictions in empirical data, the nucleophilicity of the fluoride ion in this compound and related mixtures has been quantified through kinetic studies of model SN2 reactions. acs.org A suitable model reaction must proceed without competing elimination (E2) or SN1 pathways, which would not accurately reflect the intrinsic nucleophilicity of the fluoride. The substitution of 4-nitrobenzyl bromide with fluoride has been identified as a qualifying reaction for this purpose. acs.org

By measuring the initial rates of this reaction, second-order rate constants can be extracted, providing a direct experimental measure of fluoride nucleophilicity. These experiments have confirmed the trend predicted by DFT calculations: the rate of nucleophilic substitution, and thus the fluoride's effective nucleophilicity, decreases as the ratio of HF to the amine base increases. acs.org

nHF•Base Mixture (in DCM, 0.25 M)Second-Order Rate Constant (k, M⁻¹s⁻¹)
3HF•TEA0.0022
4HF•TEA0.0006
5HF•TEA0.0003

Correlation of Findings

The combined computational and experimental results provide a cohesive picture of fluoride reactivity in this compound. Both approaches demonstrate that the nucleophilicity is not constant but is instead a tunable property dependent on the HF content. A sharp decline in nucleophilicity is observed up to n=4, after which further additions of HF cause only minor decreases. acs.org

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Triethylamine (B128534) Trihydrofluoride (Et3N·3HF). It provides detailed information about the molecular structure, the nature of hydrogen bonding, and the purity of the reagent. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it particularly amenable to a multi-nuclear NMR analysis.

The structural integrity and composition of Et3N·3HF are routinely confirmed using NMR. In ¹H NMR, the ethyl groups of triethylamine exhibit characteristic signals, typically a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. The proton associated with the hydrofluoride complex gives rise to a broad signal, the chemical shift of which can be highly dependent on temperature, concentration, and solvent, reflecting the dynamic nature of the hydrogen bonds. benthamopen.comresearchgate.net Studies have shown that as temperature increases, a downfield shift occurs, which is attributed to changes in dipole-dipole interactions upon adduct formation. researchgate.net

¹³C NMR provides information on the carbon backbone of the triethylamine moiety. Two distinct signals are expected, corresponding to the methylene and methyl carbons.

¹⁹F NMR is particularly informative for characterizing Et3N·3HF. The reagent typically shows a broad signal in the ¹⁹F spectrum. benthamopen.com The chemical shift is sensitive to the ratio of triethylamine to hydrogen fluoride (B91410) (HF), allowing different adducts (e.g., Et3N·3HF, Et3N·4HF) to be distinguished. benthamopen.comacs.org For instance, as the HF content increases, the ¹⁹F NMR signal shifts, reflecting changes in the average cluster size and hydrogen bonding environment of the fluoride species. acs.org Temperature variation studies in ¹⁹F NMR also reveal the dynamic equilibrium between different hydrogen-bonded complexes in solution. benthamopen.com

Table 1: Representative NMR Chemical Shift Data for Triethylamine Trihydrofluoride

NucleusGroupTypical Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J)Reference
¹H -CH₃~1.3Triplet researchgate.net
-CH₂-~3.2Quartet researchgate.net
N-H···FVariable, broadBroad singlet benthamopen.com
¹³C -CH₃~9Singlet spectrabase.com
-CH₂-~47Singlet spectrabase.com
¹⁹F F-H~ -170 to -186Broad singlet benthamopen.com
Note: Chemical shifts are approximate and can vary significantly based on solvent, concentration, and temperature.

Quantitative NMR (qNMR) is a powerful method for determining the purity and concentration of chemical reagents without the need for identical reference standards for the analyte. diva-portal.org For fluorinated compounds like Et3N·3HF, ¹⁹F qNMR is especially advantageous due to its high sensitivity, wide chemical shift range, and the 100% natural abundance of the ¹⁹F isotope. nih.govanr.fr

The purity of Et3N·3HF can be assessed by ¹⁹F qNMR using a stable, non-reactive internal standard that has a known purity and a resonance signal that does not overlap with the analyte. diva-portal.orgnih.gov Trifluoroacetic acid (TFA) is a common internal standard for this purpose, as it is soluble in typical NMR solvents and provides a sharp, distinct singlet well-separated from other signals. nih.govrsc.org The assay is calculated by comparing the integrated area of the analyte's ¹⁹F signal to that of the internal standard. diva-portal.org This technique allows for a direct and rapid purity assessment, which is crucial for applications where stoichiometry is critical, such as in oligonucleotide synthesis. fujifilm.comfujifilm.com Commercial suppliers often specify the purity of Et3N·3HF as determined by NMR. fujifilm.comfujifilm.comruifuchemical.com

This compound is widely used in the synthesis of modified RNA and DNA oligonucleotides, specifically for the removal of silyl (B83357) protecting groups (e.g., TBDMS) from the 2'-hydroxyl position of ribonucleosides. oup.comnih.govnih.govnsf.gov After synthesis and deprotection using Et3N·3HF, NMR spectroscopy is a primary tool for the structural verification of the final oligonucleotide product.

Researchers use 1D and 2D NMR techniques, such as NOESY and COSY, to confirm the sequence and determine the three-dimensional structure of RNA duplexes and other modified nucleic acids. oup.comnih.govchemrxiv.org For example, in studies of RNA duplexes containing modified bases, samples for NMR analysis are prepared by dissolving the purified oligonucleotide in a suitable buffer. oup.comnih.gov The assignment of non-exchangeable aromatic and anomeric protons is achieved through the analysis of NOESY spectra, which provides through-space correlation information essential for structural modeling. oup.comchemrxiv.org The successful synthesis and deprotection protocol, which includes the Et3N·3HF step, is a prerequisite for obtaining high-quality NMR spectra for detailed structural analysis of complex RNA motifs like internal loops and quadruplexes. oup.comnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for verifying the molecular weight and purity of oligonucleotides and for analyzing impurities related to their synthesis, where reagents like this compound are used.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique for the analysis of both the Et3N·3HF reagent and the products synthesized using it. acs.org In the context of reagent quality, LC-MS can be used to identify and quantify non-volatile impurities.

More commonly, LC-MS is employed to assess the purity of synthetic oligonucleotides after deprotection steps that use Et3N·3HF. nih.gov The technique can effectively separate the full-length product from shorter "failure sequences" and other synthesis-related impurities. acs.orgnih.gov

Furthermore, LC-MS is valuable in studies aimed at scavenging or sequestering excess reagents post-reaction. For example, after a fluorination or deprotection step, it is crucial to remove any remaining Et3N·3HF. LC-MS can monitor the effectiveness of work-up and purification procedures designed to remove such reagents. nih.gov While triethylamine itself can be a persistent contaminant in LC-MS systems, causing a "memory effect" with a characteristic ion at m/z 102, specific washing protocols can mitigate this issue. researchgate.net In some applications, LC-MS has been used to monitor reactions where Et3N·3HF is used, for example, in the development of radiopharmaceuticals for Positron Emission Tomography (PET). ncl.ac.ukescholarship.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and highly accurate method for determining the molecular weight of oligonucleotides. umich.eduacs.orgnih.gov It is routinely used to confirm the successful synthesis and modification of oligonucleotides, including those deprotected with Et3N·3HF. oup.comnih.gov

The technique involves co-crystallizing the oligonucleotide sample with a matrix material, which absorbs laser energy and facilitates the soft ionization of the analyte. acs.org This process typically generates singly charged ions, making the resulting spectra straightforward to interpret. umich.edu MALDI-TOF MS can readily confirm the expected molecular mass of the final product and identify the presence of failure sequences or incomplete deprotection. nih.gov For instance, in the synthesis of 2'-fluoro-modified oligonucleotides, MALDI-TOF MS is used to characterize the final purified product, confirming that the deprotection and chain extension steps proceeded as expected. nih.gov The high mass accuracy allows for unambiguous confirmation of the oligonucleotide's elemental composition. nih.gov

Table 2: Example of MALDI-TOF MS Data for a Modified Oligonucleotide

Oligonucleotide Sequence (Example)ModificationCalculated Mass [M-H]⁻ (Da)Observed Mass (Da)Reference
d(GCG TTX TTT GCT)X = 2′-O-Methyldithiomethyl Uridine3860.63859.1 rsc.org
This table illustrates the high accuracy of MALDI-TOF MS in verifying the mass of a modified oligonucleotide after synthesis and purification, which includes a deprotection step.

Electrochemical Characterization

Electrochemical methods are pivotal in understanding the reactivity and ionic nature of this compound, particularly its role as a fluoride source and electrolyte in various chemical transformations.

Fluoride Ion-Selective Electrode Measurements

Fluoride Ion-Selective Electrodes (ISEs) are crucial for quantifying the concentration of available fluoride ions in solutions containing this compound (Et₃N·3HF). This technique allows for a direct measure of the fluoride ion activity, which is fundamental to understanding its nucleophilicity and reactivity in fluorination reactions.

Research into non-aqueous nHF·base mixtures, including Et₃N·3HF, has utilized custom-made fluoride ISEs (e.g., Ag|AgF) to determine fluoride concentration. These measurements involve calibrating the electrode with solutions of known fluoride concentration, such as tetramethylammonium (B1211777) fluoride. The open-circuit potential (OCP) of the Et₃N·nHF mixture is then measured in a dilute solution to mitigate solvation effects, and the concentration in the neat solution is subsequently calculated. Studies have shown that as the value of 'n' (the number of HF molecules) increases in Et₃N·nHF systems, the concentration of free fluoride decreases. This inverse relationship is critical for tuning the reactivity of the reagent for specific synthetic applications.

Base System HF to Base Ratio (n) Fluoride Concentration [F⁻] (M)
Triethylamine (TEA) 3 Data not explicitly provided, but concentration decreases as 'n' increases.
Triethylamine (TEA) 4 Data not explicitly provided, but lower than n=3.
Triethylamine (TEA) 5 Data not explicitly provided, but lower than n=4.
Table showing the conceptual relationship between the HF:base ratio and fluoride concentration as determined by ISE measurements. Precise values for Et₃N·3HF were not detailed in the provided search results, but the trend is established.

Cyclic Voltammetry (CV) for Mechanistic Insights

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the reaction mechanisms of processes involving this compound. It provides valuable data on the oxidation and reduction potentials of species and the kinetics of electron transfer reactions.

CV studies have been instrumental in elucidating the mechanism of electrochemical fluorination reactions where Et₃N·3HF serves as both the fluoride source and the supporting electrolyte. unige.ch For instance, in the electro-oxidative deoxyfluorination of phenol (B47542) derivatives, CV studies were conducted on substrates in the presence and absence of Et₃N·3HF at varying scan rates. glenresearch.com The results revealed an irreversible oxidation at approximately 1.6 V (vs. a Au quasi-reference electrode) at slow scan rates. glenresearch.com However, as the scan rate was increased, a reduction peak began to appear, indicating that the process follows an EC mechanism, where a reversible electron transfer (E) is followed by a chemical reaction (C). glenresearch.com This behavior suggests that at slow speeds, the initially formed radical cation is entirely consumed by the chemical reaction with the fluoride nucleophile. glenresearch.com At faster scan rates, the electrochemical reduction becomes competitive with the chemical follow-up reaction, leading to the observation of the reduction peak. glenresearch.com This mechanistic insight, enabled by CV, supports a pathway involving the trapping of an arene radical cation by the fluoride nucleophile. glenresearch.com

Parameter Observation Mechanistic Implication
Oxidation Potential ~1.6 V (vs. Au quasi-reference) Potential required to initiate electron transfer from the substrate. glenresearch.com
Reversibility (Low Scan Rate, <2 V/s) Irreversible The electrochemically generated intermediate is rapidly consumed in a chemical reaction. glenresearch.com
Reversibility (High Scan Rate, >2 V/s) Quasi-reversible (reduction peak appears) The electrochemical step becomes fast relative to the chemical reaction, allowing for partial re-reduction of the intermediate. glenresearch.com
Overall Mechanism EC (Electrochemical-Chemical) An initial electron transfer is followed by a chemical reaction (e.g., nucleophilic attack by fluoride). glenresearch.com
Table summarizing findings from Cyclic Voltammetry studies on a reaction system containing this compound.glenresearch.com

Other Advanced Characterization Techniques

Beyond electrochemical methods, a suite of advanced analytical techniques is employed to fully characterize the structural, thermal, and material properties of this compound and related systems.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of this compound itself is not detailed in the provided research, this technique has been widely applied to elucidate the structures of products formed in reactions where it is used as a reagent. For example, X-ray crystallography has been used to confirm the absolute configuration and stereochemistry of β-fluorinated products, providing unequivocal proof of the outcome of fluorination reactions. nih.govthieme-connect.com It has also been used to determine the structure of complex RNA molecules that were deprotected using this compound during their synthesis. glenresearch.comnih.govnih.gov

Thermal Analysis (DSC, ARC) for Reaction Stability Studies

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), are essential for evaluating the thermal stability of chemical compounds and reaction mixtures. While specific DSC or ARC data for pure this compound is not prominently featured, the literature emphasizes the importance of these analyses for fluorinating agents. nih.gov For safety and process control, fluorination reagents are often compared for their decomposition temperature and exothermic heat release. nih.govacs.org For example, reagents like XtalFluor-E and XtalFluor-M, which are often used in conjunction with this compound, have been shown by DSC and ARC to be significantly more thermally stable than older reagents like DAST and Deoxo-Fluor. nih.govacs.org These studies provide a critical framework for understanding the thermal behavior of reactions in which Et₃N·3HF is a key component. unige.chnih.gov

Reagent Decomposition Onset (ARC) Decomposition Temperature (DSC) Exothermic Heat (-ΔH) (J/g)
DAST ~60-85 °C 140 °C ~1700
Deoxo-Fluor ~100 °C 140 °C ~1100
XtalFluor-E 119 °C 205 °C 1260
XtalFluor-M 141 °C 242 °C 388
Comparative thermal analysis data for various fluorinating agents. This compound is often used as a stable additive with reagents like XtalFluor. nih.gov

XPRD Spectra for Material Characterization

X-ray Powder Diffraction (XRPD) is a key technique for characterizing crystalline materials. It is particularly useful for identifying crystalline phases, determining polymorphism, and assessing material purity. While specific XRPD spectra for this compound were not found, the technique's application is well-documented in related contexts. For instance, XRPD has been used to confirm the generation of distinct polymorphs of other fluorinating agents, which can have different melting points, stability, and handling properties. acs.org In syntheses involving Et₃N·3HF, XRPD is used to characterize the crystalline structure of the resulting products or to evaluate changes in the crystallinity of materials upon reaction. unige.chki.se

Advanced Research Topics and Future Directions

Development of Novel Triethylamine (B128534) Trihydrofluoride-Derived Reagents

The development of new fluorinating agents derived from triethylamine trihydrofluoride is a significant area of research. These novel reagents often aim to enhance reactivity, selectivity, and safety. One such example is the combination of Iodine pentafluoride (IF₅) with this compound (Et₃N·3HF). This creates a stable, non-hazardous, and easy-to-handle reagent that can effectively and selectively fluorinate various organic compounds under mild conditions. researchgate.net This derived system has shown efficacy in the mono- and difluorination of sulfides, including those with electron-withdrawing groups like esters, amides, and ketones. researchgate.net Research in this area focuses on combining Et₃N·3HF with other activators or Lewis acids to fine-tune its fluorinating power and expand the scope of accessible fluorinated molecules.

Green Chemistry Approaches in this compound Mediated Syntheses

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods involving this compound. A notable advancement is its use in electrochemical fluorosulfonylation of styrenes. guidechem.comguidechem.com This method provides an environmentally friendly and highly efficient route to synthesize β-fluorosulfones by using sulfonylhydrazides and this compound as the fluorine source. guidechem.comguidechem.com This electrochemical approach avoids harsh reagents and minimizes waste, offering a sustainable strategy for creating valuable fluorinated compounds. guidechem.com Future research is directed towards expanding the scope of such electrochemical methods and exploring the use of this compound in other green reaction media, such as ionic liquids or supercritical fluids, to further reduce environmental impact.

Integration into High-Throughput and Continuous Flow Synthetic Systems

The integration of this compound into modern automated synthesis platforms is a key area of development. Its liquid nature and good solubility in organic solvents make it suitable for use in continuous flow reactors. nih.gov Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. Microwave-assisted synthesis represents another high-throughput approach where this compound has proven effective. researchgate.net As a highly polar reagent, it couples efficiently with microwave irradiation, allowing for rapid heating and significantly reduced reaction times. researchgate.net For instance, aliphatic fluorine-chlorine exchange reactions can be completed in minutes using this technique. researchgate.net To handle the corrosive nature of the reagent at high temperatures, specialized reaction vessels made of materials like sintered silicon carbide are employed. researchgate.net

Applications in Radiolabeling for Positron Emission Tomography (PET)

This compound plays a crucial role in the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The reagent is instrumental in selective fluorination reactions that incorporate the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) into organic molecules. chemicalbook.com It serves as a nucleophilic [¹⁸F]fluoride source for the fluorination of benzylic C-H bonds, a significant transformation for creating PET imaging agents. guidechem.comchemicalbook.com The reaction kinetics are often favorable, with short reaction times that are essential when working with the short-lived ¹⁸F isotope (half-life of approximately 110 minutes). chemicalbook.com Research continues to optimize these radiolabeling methods to achieve higher radiochemical yields and specific activities, enabling the development of new and more effective PET tracers for diagnosing and studying a wide range of diseases.

Table 1: Key PET Precursors Synthesized Using this compound
Precursor TypeReactionSignificanceReference
Benzylic CompoundsSelective C-H FluorinationAllows for late-stage introduction of [¹⁸F] into complex molecules for PET imaging. guidechem.com, chemicalbook.com
Alkyl Halides/SulfonatesNucleophilic SubstitutionCommon method for producing [¹⁸F]-labeled alkyl fluorides used in various PET tracers. researchgate.net

Design and Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The introduction of fluorine atoms into bioactive molecules can dramatically enhance their properties, such as metabolic stability, binding affinity, and lipophilicity. This compound is a widely used reagent in the synthesis of these fluorinated compounds for the pharmaceutical and agrochemical industries. zjwintime.comnbinno.comchemicalbook.com It is employed in a variety of fluorination reactions, including the conversion of carboxylic acid derivatives and the debromofluorination of precursors to produce fungicides. zjwintime.comccspublishing.org.cn Its stability and ease of handling make it a preferred choice in industrial settings. zjwintime.com The development of new synthetic methodologies using this compound continues to be a priority, aiming to provide efficient access to novel fluorinated building blocks and complex active ingredients. sigmaaldrich.comchemicalbook.com

Table 2: Examples of Reactions in Pharmaceutical and Agrochemical Synthesis
Reaction TypeSubstrateProduct ClassIndustryReference
DeoxofluorinationCarbonyl CompoundsFungicidesAgrochemical ccspublishing.org.cn
DebromofluorinationBromo-substituted precursorsFungicides (e.g., quinofumelin)Agrochemical ccspublishing.org.cn
Fluorination of Carboxylic Acid DerivativesCarboxylic Acids/EstersFluorinated drug candidatesPharmaceutical zjwintime.com
Synthesis of FluoroaminesChiral AziridinesChiral fluorinated building blocksPharmaceutical sigmaaldrich.com

Contributions to Materials Science: Fluorinated Polymers and Ceramics

In materials science, this compound finds applications in the synthesis of specialized fluorinated materials. It plays a crucial role in the production of ceramics, particularly in the synthesis of silicon carbide (SiC). guidechem.comguidechem.comchemicalbook.com In microwave-assisted reactions, SiC reaction vessels are used because they are chemically resistant to corrosive reagents like this compound and shield the reaction from electromagnetic fields, allowing for precise evaluation of the chemical transformations. guidechem.comguidechem.com While less documented, its role as a fluorinating agent also extends to the synthesis of fluorinated polymers and other specialty chemicals like surfactants and lubricants, where the incorporation of fluorine imparts unique properties such as thermal stability, chemical resistance, and low surface energy. nbinno.com

Role in Genetic Engineering and RNA Modification (e.g., CRISPR-Cas9 processes)

This compound has emerged as a critical reagent in the chemical synthesis and modification of nucleic acids, which is fundamental to genetic engineering and therapeutic applications. Its primary role is in the deprotection of synthetic ribonucleic acid (RNA). nih.govnih.gov During solid-phase RNA synthesis, silyl (B83357) ethers, such as the t-butyldimethylsilyl (TBDMS) group, are used to protect the 2'-hydroxyl group of the ribose sugar. oup.com this compound is a highly reliable and efficient reagent for removing these silyl protecting groups post-synthesis. nih.govnih.gov It is considered a superior alternative to other reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) because it offers a simpler workup and faster, more reliable deprotection. chemicalbook.comnih.govtandfonline.com This is particularly important for the synthesis of modified RNA molecules, including those used in CRISPR-Cas9 gene-editing technologies, where the integrity and purity of the guide RNA are paramount for activity and specificity. sigmaaldrich.comgoogleapis.com

Laboratory Safety Protocols and Handling Considerations for Polyhydrofluorides

Best Practices for Safe Handling and Storage in Research Environments

Proper handling and storage are the first lines of defense against accidents involving triethylamine (B128534) trihydrofluoride. All operations should be conducted based on a thorough risk assessment.

Handling: All personal contact with triethylamine trihydrofluoride, including inhalation of its vapors, must be strictly avoided. apolloscientific.co.uk It is fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage. apolloscientific.co.uktcichemicals.com Work should be conducted exclusively within a well-ventilated area, preferably inside a chemical fume hood, to prevent the accumulation of vapors. apolloscientific.co.ukthermofisher.com Personnel must wear appropriate Personal Protective Equipment (PPE) at all times. apolloscientific.co.uk When handling the substance, eating, drinking, or smoking in the laboratory area is prohibited. apolloscientific.co.ukfishersci.com After handling, hands should be washed thoroughly with soap and water. apolloscientific.co.uk

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when working with this compound. This includes protective gloves, protective clothing, and robust eye and face protection.

EquipmentSpecificationPurpose
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can be fatal. fishersci.com
Eye/Face Protection Chemical safety goggles and a full-face shield.To protect against splashes that can cause severe eye damage. apolloscientific.co.ukscbt.com
Skin/Body Protection Chemical-resistant lab coat, apron, and closed-toe shoes.To protect against skin exposure from spills or splashes. apolloscientific.co.uk
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate or if there is a risk of inhaling vapors or aerosols. fishersci.comfishersci.com

Storage: this compound must be stored in its original, tightly sealed containers in a cool, dry, and well-ventilated area. apolloscientific.co.ukfishersci.com The storage location should be a designated corrosives area, kept locked, and accessible only to authorized personnel. fishersci.com It is crucial to protect containers from physical damage and to inspect them regularly for leaks. apolloscientific.co.ukscbt.com The compound should be stored away from incompatible materials to prevent hazardous reactions. apolloscientific.co.ukfishersci.com

Incompatible MaterialsPotential Hazard
Strong Oxidizing Agents May result in ignition or explosion. apolloscientific.co.ukscbt.com
Strong Bases / Alkalis Can cause vigorous, exothermic reactions. fishersci.comscbt.com
Acids Incompatible. fishersci.com
Glass, Mild Steel, Zinc Corrodes these materials, potentially producing flammable hydrogen gas. scbt.com

Hazard Mitigation Strategies in Fluorination Reactions

The use of this compound in fluorination reactions requires specific hazard mitigation strategies due to its reactivity and the potential for exothermic events.

Process Controls: Engineering controls, such as using an enclosed process, are the most effective way to minimize exposure. thermofisher.com Reactions should be conducted in equipment designed to withstand corrosive materials like hydrogen fluoride (B91410). For high-temperature reactions, specialized vessels made of materials like silicon carbide (SiC) can be used to prevent corrosion and ensure safe handling. chemicalbook.com

Thermal Management: Fluorination reactions can be exothermic. Heating the reagent can lead to pressure buildup and violent rupture of containers. apolloscientific.co.ukscbt.com Therefore, careful temperature control is essential. Reactions should be monitored closely, and provisions for cooling, such as an ice bath, should be readily available.

Preventing Runaway Reactions: The gradual addition of reagents is crucial to control the reaction rate and prevent a runaway thermal event. The reaction mixture should be well-stirred to ensure even heat distribution.

Ventilation: All fluorination reactions must be performed in a chemical fume hood to contain any toxic or corrosive vapors that may be released. fishersci.com

Emergency Response and Decontamination Procedures

In the event of an emergency, a swift and informed response is critical to minimizing harm. All laboratory personnel should be familiar with these procedures and the location of safety equipment, such as emergency showers and eyewash stations. thermofisher.com

Spill Response: In case of a spill, the area should be evacuated immediately, keeping personnel upwind of the spill. apolloscientific.co.ukscbt.com All ignition sources must be removed. apolloscientific.co.uk

Minor Spills: For small spills, personnel wearing full PPE can contain and absorb the spill using inert materials like sand, earth, or vermiculite. apolloscientific.co.ukscbt.com The absorbed material should then be collected using spark-free tools and placed into a suitable, labeled container for hazardous waste disposal. apolloscientific.co.uk

Major Spills: For large spills, the area should be cleared, and emergency responders should be alerted. scbt.com Responders will require full-body protective clothing and a breathing apparatus. apolloscientific.co.ukscbt.com Efforts should be made to prevent the spill from entering drains or waterways. apolloscientific.co.uk

Personal Exposure: Immediate first aid is crucial following any exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available. apolloscientific.co.ukscbt.com Remove all contaminated clothing immediately. apolloscientific.co.uk Seek urgent medical attention. scbt.com Application of calcium gluconate gel may be recommended for fluoride burns. scbt.com
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart. apolloscientific.co.ukfishersci.com Remove contact lenses if present and easy to do. apolloscientific.co.uk Seek immediate medical attention from an ophthalmologist.
Inhalation Remove the person from the contaminated area to fresh air. apolloscientific.co.ukfishersci.com Keep the person warm and at rest. scbt.com If breathing has stopped, provide artificial respiration (do not use the mouth-to-mouth method). fishersci.com Seek immediate medical attention. fishersci.com
Ingestion Do NOT induce vomiting. fishersci.com If the person is conscious, give one or two glasses of water to drink. scbt.com Call a poison control center or doctor immediately for medical assistance. fishersci.com

Fire Response: this compound is a combustible liquid. fishersci.com

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide. apolloscientific.co.ukscbt.com Water spray or fog should only be used for large fires or to cool fire-exposed containers. apolloscientific.co.uk

Firefighting Procedures: Firefighters must wear full protective gear and a self-contained breathing apparatus. apolloscientific.co.ukfishersci.com Containers suspected to be hot should not be approached and can be cooled with water spray from a protected location. scbt.com During combustion, toxic and corrosive fumes of hydrogen fluoride, carbon oxides, and nitrogen oxides may be emitted. fishersci.comscbt.com

Waste Management and Environmental Regulations in Laboratory Settings

Proper disposal of this compound and associated waste is mandated by environmental regulations to prevent harm to human health and the environment.

Waste Disposal: All waste containing this compound must be treated as hazardous waste. fishersci.com

Collection: Collect waste material, including contaminated absorbents from spills, in suitable, clearly labeled, and closed containers. apolloscientific.co.ukguidechem.com

Disposal: Disposal must be handled by an authorized hazardous waste disposal plant. tcichemicals.com Do not empty into drains or release into the environment. fishersci.com Chemical waste generators are responsible for correctly classifying the waste and ensuring it is managed in accordance with all local, regional, and national hazardous waste regulations. fishersci.com

Environmental Regulations: The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA). youtube.com Facilities must comply with RCRA's "cradle-to-grave" framework for hazardous waste management. youtube.com

While this compound itself is not a per- or polyfluoroalkyl substance (PFAS), it is a fluorinated compound. Regulatory scrutiny of fluorinated compounds is increasing. The EPA has taken steps to regulate certain PFAS under RCRA by proposing their addition to the list of "hazardous constituents". jonesday.comepa.gov This indicates a trend toward stricter regulation of chemical classes that could have environmental persistence or toxicity. Laboratories using fluorinating agents should stay informed about evolving regulations, as these may impact future waste disposal requirements for all fluoride-containing waste streams. spencerfane.com

Q & A

Q. What are the standard protocols for using Triethylamine trihydrofluoride in deprotecting tert-butyldimethylsilyl (TBDMS) groups during oligonucleotide synthesis?

this compound is widely used for TBDMS group removal in RNA and DNA synthesis. A typical protocol involves treating the silyl-protected oligonucleotide with neat this compound at 40°C for 24 hours, followed by desalting via gel-filtration chromatography and purification by reversed-phase HPLC . This method minimizes side reactions (e.g., depurination or thymine glycol degradation) compared to tetrabutylammonium fluoride (TBAF) . For RNA synthesis, aqueous methylamine and this compound are combined to simultaneously remove nucleobase, 2′-hydroxyl, and phosphodiester protections .

Q. How is this compound applied as a fluorinating agent in organic synthesis?

this compound serves as a versatile fluorinating reagent for synthesizing acyl fluorides, alkyl fluorides, and fluorinated heterocycles. For example, in the synthesis of 3-fluoroazetidine, this compound reacts with epoxides to yield vicinal difluorides under controlled conditions . It is also used in nucleoside modifications, such as fluorinating 2′-deoxyguanosine derivatives in THF at room temperature . Reaction monitoring via thin-layer chromatography and subsequent filtration to remove triethylammonium chloride byproducts are standard steps .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is highly corrosive and reacts violently with strong oxidizers. Key precautions include:

  • Avoiding moisture and dust generation to prevent hydrofluoric acid release.
  • Using PPE (gloves, goggles, and fume hoods) due to its severe skin/eye corrosion risk.
  • Storing away from incompatible materials (e.g., oxygen, perfluorinated hydrocarbons) .

Advanced Research Questions

Q. How can this compound be optimized in focused ion beam (FIB) etching to enhance selectivity for silicon dielectrics?

In FIB etching, this compound acts as a gas-phase etch assistant for silicon and low-k dielectrics. Selectivity is improved by combining it with xenon difluoride (XeF₂) and protective agents like perfluorotripentylamine (PFTPA) at flux ratios of 1:8 (PFTPA:XeF₂) . The process occurs in a vacuum chamber, where localized ion beam irradiation generates volatile Si-F byproducts, preventing redeposition. Experimental studies confirm that this compound alone etches silicon without damaging bare surfaces, making it ideal for nanoscale device fabrication .

Q. What mechanistic differences exist between this compound and TBAF in silyl deprotection, and how do they affect reaction outcomes?

this compound’s lower basicity (pH ~5) compared to TBAF (pH ~9) reduces depurination and base degradation in oligonucleotides. For instance, when deprotecting TBDMS groups, this compound at 40°C for 24 hours avoids thymine glycol conversion to 5-hydroxy-5-methylhydantoin, a side reaction observed with TBAF . The HF in this compound is stabilized by triethylamine, enabling controlled fluoride release, whereas TBAF’s free F⁻ ions are more aggressive .

Q. How does this compound perform in large-scale fluorination reactions, and what are the challenges in byproduct analysis?

Scaling fluorination reactions requires careful control of stoichiometry and solvent systems. For example, in synthesizing dispirophosphazenes, excess this compound (4.46 mL, 27.4 mmol) in DMF at room temperature achieves complete conversion without column purification . Byproducts like triethylammonium chloride are removed via filtration, but residual HF demands neutralization with bicarbonate . Advanced characterization (e.g., MALDI-TOF mass spectrometry) confirms product integrity, though trace fluorinated intermediates may require HPLC or NMR analysis .

Q. What are the thermal stability and decomposition profiles of this compound under varying experimental conditions?

this compound decomposes at temperatures above 70°C/15 mmHg, releasing HF gas . Under oxidative conditions, hazardous byproducts (e.g., nitrogen oxides, CO) may form . Stability studies in FIB etching show no degradation at 25°C under vacuum, but prolonged exposure to moisture accelerates HF release, necessitating anhydrous handling .

Data Contradiction Analysis

Q. Discrepancies in etching efficiency: Why do some studies report this compound as a standalone etchant, while others require co-reagents?

highlights this compound’s standalone efficacy for silicon and low-k dielectrics. However, for high-precision etching (e.g., avoiding lateral corrosion), xenon difluoride and PFTPA are added to passivate exposed silicon . These contradictions arise from differing experimental goals: bulk etching vs. nanoscale patterning. Parameter optimization (e.g., ion beam energy, gas flux) resolves such discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylamine trihydrofluoride
Reactant of Route 2
Triethylamine trihydrofluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.